3-Iodo-1-propanol

Catalog No.
S703489
CAS No.
627-32-7
M.F
C3H7IO
M. Wt
185.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Iodo-1-propanol

CAS Number

627-32-7

Product Name

3-Iodo-1-propanol

IUPAC Name

3-iodopropan-1-ol

Molecular Formula

C3H7IO

Molecular Weight

185.99 g/mol

InChI

InChI=1S/C3H7IO/c4-2-1-3-5/h5H,1-3H2

InChI Key

CQVWOJSAGPFDQL-UHFFFAOYSA-N

SMILES

C(CO)CI

Canonical SMILES

C(CO)CI

Organic Synthesis:

  • Precursor for Functionalized Molecules: 3-IP acts as a versatile starting material for synthesizing various organic compounds. Its reactive iodine group can be readily substituted with other functional groups, allowing researchers to create complex molecules with desired properties []. For example, studies have explored its use in preparing quaternary ammonium salts, which have applications in medicinal chemistry and material science [].

Material Science:

  • Electrolyte component: Research suggests 3-IP can be incorporated into composite gel polymer electrolytes for dye-sensitized solar cells. These electrolytes play a crucial role in transporting ions within the cell, potentially improving efficiency [].

Other Potential Applications:

  • Chemical labeling: The presence of a halogen atom (iodine in this case) can facilitate the attachment of reporter molecules for studying biological processes [].
  • Medicinal Chemistry: While no current research directly links 3-IP to medicinal applications, its role as a precursor for other functional molecules suggests potential for future investigation.

3-Iodo-1-propanol is an organic compound with the molecular formula C₃H₇IO and a molecular weight of approximately 185.99 g/mol. It is characterized by the presence of an iodine atom attached to the third carbon of a propanol chain. This compound is often utilized as an intermediate in organic synthesis, particularly in the production of other chemical entities due to its reactivity and functional group versatility. It appears as a colorless to pale yellow liquid with a characteristic odor, and it is soluble in water and organic solvents .

  • Nucleophilic Substitution Reactions: The iodine atom can be replaced by other nucleophiles, making it useful in synthesizing alcohols, ethers, and other functional groups.
  • Elimination Reactions: Under specific conditions, 3-iodo-1-propanol can undergo elimination to form alkenes.
  • Finkelstein Reaction: This reaction involves the conversion of 3-chloro-1-propanol to 3-iodo-1-propanol using sodium iodide, showcasing its utility in halogen exchange processes .

Research on the biological activity of 3-iodo-1-propanol indicates potential antimicrobial properties. Preliminary studies suggest that it may exhibit inhibitory effects against certain bacterial strains, although further research is required to fully elucidate its mechanism of action and therapeutic potential . Additionally, compounds containing iodine are often investigated for their roles in medicinal chemistry due to iodine's unique properties that can enhance biological activity.

Several methods exist for synthesizing 3-iodo-1-propanol:

  • Direct Halogenation: Propanol can be reacted with iodine under acidic conditions to introduce the iodine atom directly.
  • Finkelstein Reaction: As mentioned earlier, this method involves treating 3-chloro-1-propanol with sodium iodide in acetone, leading to the substitution of chlorine with iodine .
  • Reduction of Iodinated Compounds: Starting from higher iodinated alcohols or halides can also yield 3-iodo-1-propanol through selective reduction processes.

3-Iodo-1-propanol serves various applications in organic chemistry:

  • Synthesis Intermediate: It is widely used as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Reagent in Organic Reactions: Its reactivity allows it to function as a reagent in various synthetic pathways, including the formation of ethers and esters.

Interaction studies involving 3-iodo-1-propanol focus primarily on its reactivity with biological systems and other chemical reagents. Investigations into its interactions with enzymes or proteins could provide insights into its potential as a pharmaceutical agent. Additionally, studies assessing its behavior in different solvent systems help understand its solubility and reactivity profile .

Several compounds share structural similarities with 3-iodo-1-propanol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-PropanolC₃H₈OPrimary alcohol without halogen
2-IodoethanolC₂H₅IShorter chain with similar halogen functionality
3-Chloro-1-propanolC₃H₇ClChlorinated analogue; less reactive than iodo compound
4-Bromo-1-butanolC₄H₉BrSimilar halogenated alcohol; larger carbon chain

Uniqueness: The presence of iodine in 3-iodo-1-propanol provides distinct reactivity compared to its chloro or bromo counterparts. Iodine's larger atomic size and lower electronegativity result in different nucleophilic substitution dynamics, often leading to faster reaction rates compared to chlorinated or brominated compounds.

Molecular Structure and Composition

3-Iodo-1-propanol represents a halogenated primary alcohol with the molecular formula C₃H₇IO and a molecular weight of 185.99 atomic mass units [1] [2] [3]. The compound is formally designated by the International Union of Pure and Applied Chemistry nomenclature as 3-iodopropan-1-ol, with the Chemical Abstracts Service registry number 627-32-7 [2] [4]. The European Community number for this compound is 210-995-5, facilitating its identification in regulatory databases [2] [5].

The molecular structure consists of a three-carbon propyl chain backbone with a hydroxyl functional group attached to the terminal carbon (carbon-1) and an iodine atom bonded to the third carbon position [1] [2]. The canonical Simplified Molecular Input Line Entry System representation is C(CO)CI, indicating the linear arrangement of carbon atoms with the respective functional groups [2] [5]. The International Chemical Identifier string InChI=1S/C3H7IO/c4-2-1-3-5/h5H,1-3H2 provides a standardized description of the molecular connectivity [2] [3] [6].

PropertyValueReference
Molecular FormulaC₃H₇IO [1] [2]
Molecular Weight185.99 g/mol [1] [2]
Chemical Abstracts Service Number627-32-7 [2] [4]
International Union of Pure and Applied Chemistry Name3-iodopropan-1-ol [2] [5]
InChI KeyCQVWOJSAGPFDQL-UHFFFAOYSA-N [2] [3]
Density1.942 g/mL at 25°C [1] [7]
Boiling Point115°C at 38 mmHg [1] [5]
Refractive Indexn₂₀/D 1.556 [1]

The physical properties of 3-iodo-1-propanol reflect its halogenated nature, with a notably high density of 1.942 grams per milliliter at 25°C due to the presence of the heavy iodine atom [1] [7]. The compound exhibits a boiling point of 115°C under reduced pressure conditions of 38 millimeters of mercury [1] [5]. The refractive index value of 1.556 at 20°C using the sodium D line indicates the compound's optical properties [1].

Structural Isomerism and Conformational Analysis

3-Iodo-1-propanol exists as a specific positional isomer within the family of iodopropanol compounds, distinguished by the location of the iodine substituent on the third carbon of the propyl chain [2] [6]. The systematic nomenclature precisely defines the position of both functional groups, with the hydroxyl group at carbon-1 and the iodine atom at carbon-3, establishing this as the primary alcohol isomer [2] [4].

Conformational analysis of 3-iodo-1-propanol involves examination of the rotational freedom around the carbon-carbon single bonds within the propyl backbone [8]. The molecule can adopt multiple conformational states through rotation about the C1-C2 and C2-C3 bonds, leading to various spatial arrangements of the hydroxyl and iodine substituents [8]. Theoretical studies on related halogenated propanols suggest that gauche conformations are generally favored over trans arrangements due to intramolecular interactions [9].

The conformational preferences are influenced by several factors including steric hindrance between the bulky iodine atom and the hydroxyl group, dipole-dipole interactions, and potential intramolecular hydrogen bonding [8] [9]. Computational studies using density functional theory methods have been employed to investigate the conformational landscape of similar halogenated alcohols, revealing that the most stable conformations typically correspond to gauche-gauche-trans arrangements [9].

Conformational ParameterDescriptionInfluence Factor
C-C-C-O Dihedral AngleRotation around C2-C3 bondSteric interactions
C-C-C-I Dihedral AngleRotation around C1-C2 bondElectronic effects
O-H OrientationHydroxyl group positioningHydrogen bonding potential

Electronic Structure Properties

The electronic structure of 3-iodo-1-propanol is characterized by the presence of both electron-donating and electron-withdrawing functional groups within the same molecule [10]. The hydroxyl group acts as an electron-donating moiety through its oxygen lone pairs, while the iodine atom serves as an electron-withdrawing halogen substituent [10] [11]. This electronic distribution creates a molecular dipole moment that influences the compound's physical and chemical properties [10].

The molecular orbital structure involves the interaction between the oxygen 2p orbitals of the hydroxyl group and the iodine 5p orbitals, creating a complex electronic environment [10]. The large polarizable iodine atom contributes significantly to the overall molecular polarizability, affecting intermolecular interactions and spectroscopic properties [10] [11]. The electron density distribution is asymmetric due to the different electronegativities of the constituent atoms, with oxygen being more electronegative than carbon, which in turn is more electronegative than iodine [10].

Theoretical calculations using quantum chemical methods provide insights into the electronic structure properties, including frontier molecular orbital energies, electron density distributions, and electrostatic potential surfaces [10]. The highest occupied molecular orbital typically involves the oxygen lone pairs and carbon-hydrogen bonding orbitals, while the lowest unoccupied molecular orbital includes contributions from the carbon-iodine antibonding orbital [10].

Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 3-iodo-1-propanol through analysis of both proton and carbon-13 nuclei [12] [13] [14]. The proton nuclear magnetic resonance spectrum exhibits characteristic resonances that confirm the molecular structure and connectivity [12] [13]. The compound has been analyzed using deuterated chloroform as the solvent, with the spectrum showing distinct multipicity patterns for each proton environment [13] [14].

The hydroxyl proton typically appears as a broad singlet due to rapid exchange processes, while the methylene protons adjacent to the hydroxyl group display characteristic coupling patterns [12] [13]. The central methylene group (C2-H₂) appears as a multiplet due to coupling with both neighboring methylene groups [14]. The methylene protons adjacent to the iodine atom (C3-H₂) show distinct chemical shift values influenced by the deshielding effect of the halogen [14].

Carbon-13 nuclear magnetic resonance spectroscopy reveals three distinct carbon environments corresponding to the three carbon atoms in the propyl chain [15]. The carbon bearing the hydroxyl group typically resonates in the 60-65 parts per million range, characteristic of primary alcohols [15]. The central methylene carbon appears around 30-35 parts per million, while the carbon bonded to iodine shows a distinctive upfield shift due to the heavy atom effect [15].

Nuclear Magnetic Resonance ParameterChemical Shift Range (ppm)MultiplicityAssignment
C1-H₂ (adjacent to OH)3.5-3.7TripletMethylene
C2-H₂ (central)2.0-2.3QuartetMethylene
C3-H₂ (adjacent to I)3.2-3.4TripletMethylene
OH2.0-3.0Broad singletHydroxyl

Infrared Spectroscopy

Infrared spectroscopy of 3-iodo-1-propanol reveals characteristic vibrational frequencies that confirm the presence of both hydroxyl and carbon-iodine functional groups [16] [17]. The gas-phase infrared spectrum has been documented in the National Institute of Standards and Technology database, providing reference data for structural identification [16]. The spectrum exhibits strong absorption bands corresponding to various vibrational modes including stretching, bending, and deformation vibrations [16] [17].

The hydroxyl stretching vibration typically appears as a broad absorption band in the 3200-3600 wavenumber region, with the exact position depending on the degree of hydrogen bonding [17] [9]. The carbon-hydrogen stretching vibrations manifest as multiple bands in the 2800-3000 wavenumber range, corresponding to the different methylene groups [17]. The carbon-oxygen stretching vibration of the primary alcohol appears in the 1000-1100 wavenumber region with medium to strong intensity [17].

The carbon-iodine stretching vibration occurs at lower frequencies, typically in the 500-700 wavenumber range, due to the heavy mass of the iodine atom [17] [9]. Bending and deformation modes involving the carbon-carbon backbone appear throughout the fingerprint region below 1500 wavenumbers [17]. The infrared spectrum serves as a diagnostic tool for confirming the structural identity and purity of the compound [16].

Vibrational ModeFrequency Range (cm⁻¹)IntensityAssignment
O-H Stretch3200-3600Strong, broadHydroxyl group
C-H Stretch2800-3000MediumMethylene groups
C-O Stretch1000-1100Medium-StrongPrimary alcohol
C-I Stretch500-700MediumCarbon-iodine bond
C-C Stretch800-1200VariableCarbon backbone

Mass Spectrometry

Mass spectrometry analysis of 3-iodo-1-propanol under electron ionization conditions provides detailed fragmentation patterns that support structural characterization [10] [18]. The molecular ion peak appears at mass-to-charge ratio 186, corresponding to the molecular weight of the compound [10] [18]. The electron ionization process typically produces a series of fragment ions through various dissociation pathways [18] [19].

The base peak in the mass spectrum often corresponds to the loss of the hydroxyl group, resulting in a fragment ion at mass-to-charge ratio 169 [18]. Additional significant fragments include the loss of iodine (mass-to-charge ratio 59) and the formation of smaller hydrocarbon fragments through carbon-carbon bond cleavage [18] [19]. The fragmentation pattern is influenced by the stability of the resulting ionic species and the ease of bond dissociation [18].

Collision cross section measurements have been reported for various ionic adducts of 3-iodo-1-propanol, providing insights into the gas-phase conformational behavior [11]. The protonated molecular ion [M+H]⁺ exhibits a predicted collision cross section of 124.8 Ų, while the sodium adduct [M+Na]⁺ shows a value of 125.5 Ų [11]. These measurements are valuable for ion mobility spectrometry applications and structural studies [11].

Ion SpeciesMass-to-Charge RatioPredicted Collision Cross Section (Ų)Relative Intensity
[M]⁺186122.1Variable
[M+H]⁺187124.8Medium
[M+Na]⁺209125.5Strong
[M-OH]⁺169-High
[M-I]⁺59-Medium

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy through analysis of polarizability changes during molecular vibrations [20] [21]. The Raman spectrum of 3-iodo-1-propanol exhibits characteristic scattering bands that are particularly sensitive to the carbon-iodine bond and the molecular backbone structure [20] [21]. The technique is especially valuable for studying symmetric vibrational modes that may be weak or inactive in infrared spectroscopy [21] [22].

The carbon-iodine stretching vibration appears prominently in the Raman spectrum due to the high polarizability of the iodine atom [20] [21]. The symmetric stretching modes of the carbon-carbon backbone are typically enhanced in Raman scattering, providing complementary information to the infrared analysis [21] [22]. The hydroxyl group contributions may be less prominent in the Raman spectrum compared to infrared, depending on the molecular environment and hydrogen bonding conditions [20].

Polarization measurements in Raman spectroscopy can provide information about the symmetry of vibrational modes and molecular orientation [22]. The depolarization ratios for different vibrational bands help distinguish between totally symmetric and non-symmetric modes [22]. Low-frequency Raman bands below 500 wavenumbers may reveal lattice modes and intermolecular interactions in the solid state [21].

Raman BandFrequency Range (cm⁻¹)Depolarization RatioVibrational Assignment
C-I Stretch200-300< 0.75Symmetric stretch
C-C Stretch800-1200VariableBackbone modes
C-H Deformation1200-1500VariableMethylene groups
Low Frequency50-200VariableLattice/intermolecular

XLogP3

1

UNII

2FR2742AOL

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

627-32-7

Wikipedia

3-iodo-1-propanol

General Manufacturing Information

1-Propanol, 3-iodo-: INACTIVE

Dates

Last modified: 08-15-2023

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